molecular formula C10H14ClN3S B12991174 6-Chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine

6-Chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine

Cat. No.: B12991174
M. Wt: 243.76 g/mol
InChI Key: FKUQUEKEQVSGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a dimethylthietan ring, and a methyl group attached to the pyrimidine ring

Preparation Methods

The synthesis of 6-Chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Dimethylthietan Group: The dimethylthietan group can be introduced through a nucleophilic substitution reaction using a suitable thietan derivative.

    Methylation: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

6-Chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the thietan ring and formation of corresponding hydrolysis products.

Scientific Research Applications

6-Chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.

Comparison with Similar Compounds

6-Chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine can be compared with other similar compounds, such as:

    6-Chloro-2-methylpyrimidin-4-amine: Lacks the dimethylthietan group, resulting in different chemical and biological properties.

    N-(2,2-Dimethylthietan-3-yl)-2-methylpyrimidin-4-amine:

    6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine: Lacks the methyl group, leading to variations in its chemical behavior and biological activity.

Properties

Molecular Formula

C10H14ClN3S

Molecular Weight

243.76 g/mol

IUPAC Name

6-chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C10H14ClN3S/c1-6-12-8(11)4-9(13-6)14-7-5-15-10(7,2)3/h4,7H,5H2,1-3H3,(H,12,13,14)

InChI Key

FKUQUEKEQVSGEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2CSC2(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.